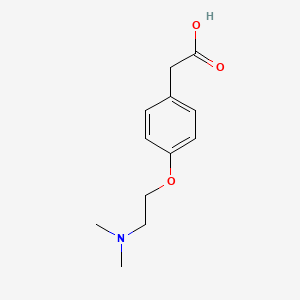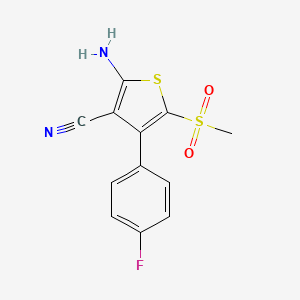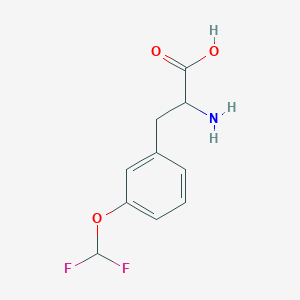
5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichlor-N-(Cyclopropylsulfonyl)nicotinamid ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre Eigenschaften bekannt ist. Sie zeichnet sich durch das Vorhandensein von Dichlor-Gruppen an den Positionen 5 und 6 des Nicotinamidrings sowie einer Cyclopropylsulfonyl-Gruppe aus, die an das Stickstoffatom gebunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5,6-Dichlor-N-(Cyclopropylsulfonyl)nicotinamid beinhaltet typischerweise die Chlorierung von Nicotinamid, gefolgt von der Einführung der Cyclopropylsulfonyl-Gruppe. Die Reaktionsbedingungen erfordern oft die Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid, und die Reaktionen werden in der Regel unter kontrollierten Temperaturen durchgeführt, um die selektive Chlorierung an den gewünschten Positionen zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische Chlorierungsprozesse umfassen, gefolgt von einer Sulfonierung. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Reinheit des Endprodukts wird typischerweise durch strenge Reinigungstechniken wie Umkristallisation und Chromatographie sichergestellt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide typically involves the chlorination of nicotinamide followed by the introduction of the cyclopropylsulfonyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by sulfonylation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Reaktionstypen
5,6-Dichlor-N-(Cyclopropylsulfonyl)nicotinamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Dichlor-Gruppen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von entsprechenden Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Nicotinamid-Derivaten.
Wissenschaftliche Forschungsanwendungen
5,6-Dichlor-N-(Cyclopropylsulfonyl)nicotinamid wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:
Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemisches Werkzeug zur Untersuchung von Enzymaktivitäten.
Medizin: Auf sein Potenzial als therapeutisches Mittel untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5,6-Dichlor-N-(Cyclopropylsulfonyl)nicotinamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Es wird angenommen, dass die Cyclopropylsulfonyl-Gruppe eine entscheidende Rolle bei der Modulation der Aktivität der Verbindung spielt, indem sie ihre Bindungsaffinität und Spezifität erhöht.
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyclopropylsulfonyl group is believed to play a crucial role in modulating the compound’s activity by enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5,6-Dichlor-N-(Cyclopropylmethyl)nicotinamid
- 2,3-Dichlor-5,6-Dicyano-1,4-Benzochinon
Einzigartigkeit
5,6-Dichlor-N-(Cyclopropylsulfonyl)nicotinamid ist aufgrund des Vorhandenseins der Cyclopropylsulfonyl-Gruppe einzigartig, die ihr unterschiedliche chemische und biologische Eigenschaften verleiht. Diese Gruppe erhöht die Stabilität und Reaktivität der Verbindung, wodurch sie zu einem wertvollen Werkzeug in verschiedenen Forschungsanwendungen wird.
Eigenschaften
Molekularformel |
C9H8Cl2N2O3S |
|---|---|
Molekulargewicht |
295.14 g/mol |
IUPAC-Name |
5,6-dichloro-N-cyclopropylsulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H8Cl2N2O3S/c10-7-3-5(4-12-8(7)11)9(14)13-17(15,16)6-1-2-6/h3-4,6H,1-2H2,(H,13,14) |
InChI-Schlüssel |
KPKXLGSMRYKNKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1S(=O)(=O)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)

![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)






